N-(3-cyanophenyl)-3,4-diethoxybenzamide
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Overview
Description
N-(3-cyanophenyl)-3,4-diethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and two ethoxy groups attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of N-(3-cyanophenyl)-3,4-diethoxybenzamide is the Mitogen-activated protein kinase 14 (MAPK14) in humans . MAPK14 is a crucial enzyme involved in directing cellular responses to a diverse array of stimuli, such as proinflammatory cytokines and physical stress. It plays a significant role in cellular proliferation, differentiation, and development.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the MAPK14 pathway given the compound’s target. This pathway plays a key role in regulating the production of proinflammatory cytokines and is involved in cellular responses to stress. Therefore, the inhibition of MAPK14 could have downstream effects on these processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of MAPK14. This could result in altered cellular responses to proinflammatory cytokines and physical stress, potentially affecting cellular proliferation, differentiation, and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-3,4-diethoxybenzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 3-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanophenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.
Reduction: Formation of N-(3-aminophenyl)-3,4-diethoxybenzamide.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-(3-cyanophenyl)-3,4-diethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
- N-(3-cyanophenyl)-3,4-dimethoxybenzamide
- N-(3-cyanophenyl)-3,4-dihydroxybenzamide
Comparison: N-(3-cyanophenyl)-3,4-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with methoxy or hydroxy groups, the ethoxy-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-cyanophenyl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-16-9-8-14(11-17(16)23-4-2)18(21)20-15-7-5-6-13(10-15)12-19/h5-11H,3-4H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRYNSGHVHVMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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